molecular formula C13H14N2O3S B5583419 2-methoxy-N-(5-methyl-1,2-oxazol-3-yl)-4-(methylsulfanyl)benzamide

2-methoxy-N-(5-methyl-1,2-oxazol-3-yl)-4-(methylsulfanyl)benzamide

Cat. No.: B5583419
M. Wt: 278.33 g/mol
InChI Key: SSXXUJGQQSRZML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-N-(5-methyl-1,2-oxazol-3-yl)-4-(methylsulfanyl)benzamide is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(5-methyl-1,2-oxazol-3-yl)-4-(methylsulfanyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxy group: This step might involve the methylation of a hydroxyl group using methyl iodide or dimethyl sulfate in the presence of a base.

    Attachment of the methylsulfanyl group: This can be done through a nucleophilic substitution reaction using a thiol reagent.

    Formation of the benzamide structure: This involves the coupling of the substituted benzene ring with an amine or amide precursor under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(5-methyl-1,2-oxazol-3-yl)-4-(methylsulfanyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxazole ring or the benzamide moiety can be reduced under specific conditions using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Thiols, amines, alkoxides.

Major Products Formed

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Reduced benzamide or oxazole derivatives.

    Substitution products: Compounds with different functional groups replacing the methoxy group.

Scientific Research Applications

2-methoxy-N-(5-methyl-1,2-oxazol-3-yl)-4-(methylsulfanyl)benzamide may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(5-methyl-1,2-oxazol-3-yl)-4-(methylsulfanyl)benzamide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The oxazole ring and other functional groups may play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-N-(5-methyl-1,2-oxazol-3-yl)-4-(methylsulfanyl)benzamide: Unique due to its specific functional groups and structure.

    Other benzamides: Compounds like sulpiride, tiapride, which have different substituents and biological activities.

    Oxazole derivatives: Compounds with oxazole rings but different substituents, used in various chemical and biological applications.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

2-methoxy-N-(5-methyl-1,2-oxazol-3-yl)-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-8-6-12(15-18-8)14-13(16)10-5-4-9(19-3)7-11(10)17-2/h4-7H,1-3H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSXXUJGQQSRZML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=C(C=C(C=C2)SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.